

# An In-Depth Technical Guide to 5-NIdR: Structure, Properties, and Therapeutic Potential

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## Compound of Interest

Compound Name: 5-NIdR

Cat. No.: B10824239

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## Abstract

5-Nitroindole-2'-deoxyriboside (**5-NIdR**) is a synthetic nucleoside analog that has emerged as a promising agent in cancer therapy, particularly for the treatment of glioblastoma. Its primary mechanism of action involves the potentiation of DNA-damaging chemotherapeutics, such as temozolomide (TMZ), by inhibiting translesion DNA synthesis (TLS). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for **5-NIdR**, serving as a valuable resource for researchers in oncology and medicinal chemistry.

## Chemical Structure and Properties

**5-NIdR**, with the systematic name 1-(2-Deoxy- $\beta$ -D-erythro-pentofuranosyl)-5-nitro-1H-indole, is an artificial nucleoside. Its structure comprises a 5-nitroindole base attached to a deoxyribose sugar moiety.

Table 1: Physicochemical Properties of **5-NIdR**

Property	Value	Source
Synonyms	1-( $\beta$ -D-2-Deoxyribofuranosyl)-5-nitroindole, 5-Nitroindole 2'-deoxyribonucleoside	[1]
CAS Number	191421-10-0	[1]
Molecular Formula	C <sub>13</sub> H <sub>14</sub> N <sub>2</sub> O <sub>5</sub>	[1]
Molecular Weight	278.26 g/mol	[1]
Appearance	White to beige powder	Sigma-Aldrich
Solubility	Soluble in DMSO (2 mg/mL, clear)	Sigma-Aldrich
Storage Temperature	-20°C to -80°C	[1]

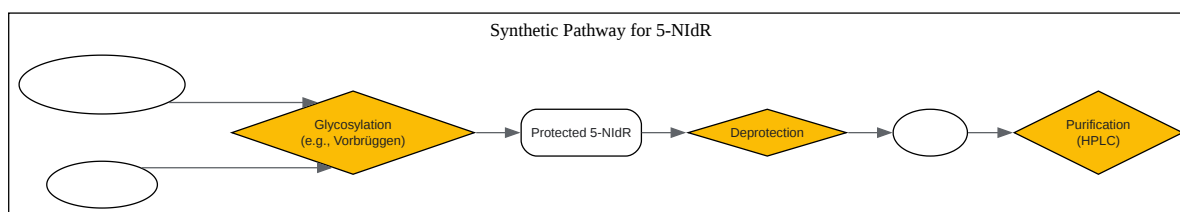
Table 2: Spectroscopic Data for 5-Nitroindole (the core moiety)

Spectroscopy	Data Highlights	Source
<sup>13</sup> C-NMR	Spectral data available	[2]
<sup>17</sup> O-NMR	Chemical shifts available	[2]
FTIR	5 spectra available	[2]
Raman	1 spectrum available	[2]
Mass Spectrometry (GC-MS)	3 spectra available	[2]

Note: Specific NMR and full mass spectrometry data for the complete **5-NIdR** molecule are not readily available in the public domain and would typically be generated during synthesis and characterization.

## Synthesis

The synthesis of **5-NIdR** involves the coupling of a protected deoxyribose derivative with 5-nitroindole. While a specific, detailed protocol for **5-NIdR** is proprietary, the general approach for synthesizing similar nucleoside analogs can be adapted. A plausible synthetic route is outlined below.



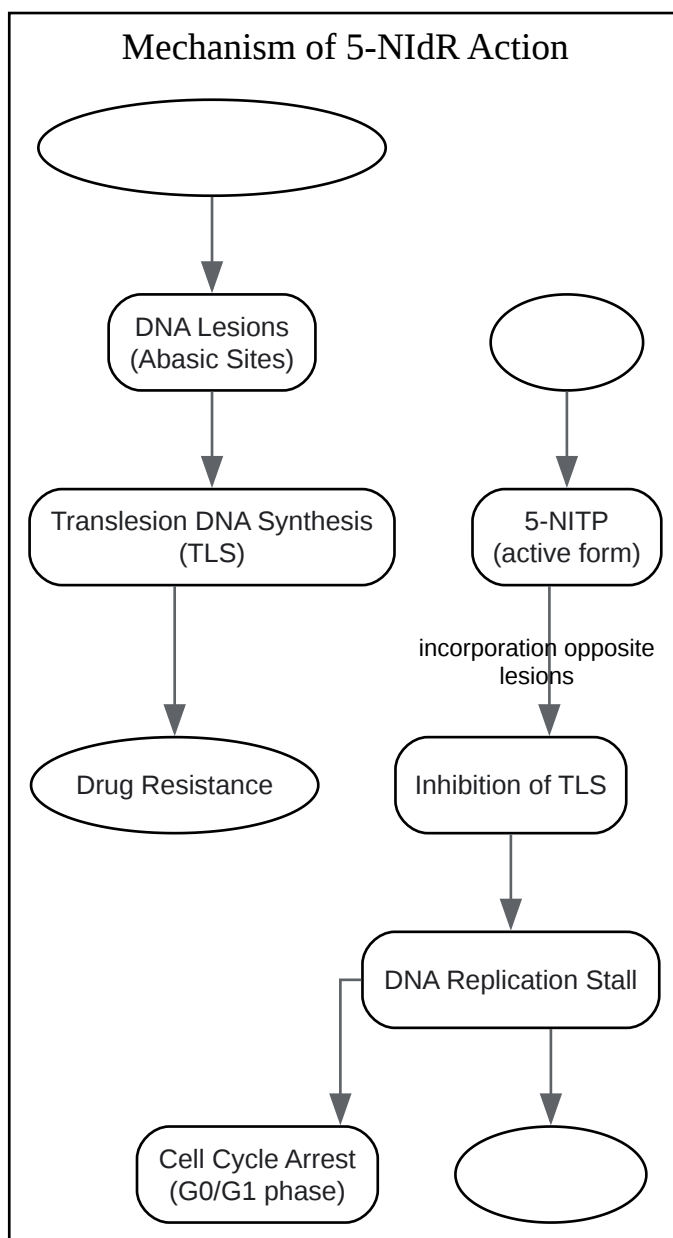
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Caption: A generalized workflow for the synthesis of **5-NIdR**.

## Mechanism of Action

**5-NIdR** enhances the anti-tumor efficacy of DNA alkylating agents like temozolomide (TMZ). TMZ induces DNA lesions, primarily at guanine residues, leading to the formation of abasic sites.[3] While these lesions can be cytotoxic, cancer cells can bypass them using a process called translesion DNA synthesis (TLS), which contributes to drug resistance.[3]

**5-NIdR** is intracellularly converted to its triphosphate form, 5-nitroindole-2'-deoxyriboside triphosphate (5-NITP). 5-NITP acts as a competitive inhibitor of natural deoxynucleoside triphosphates (dNTPs) for incorporation opposite abasic sites by specialized DNA polymerases involved in TLS.[3] Upon incorporation, 5-NITP terminates the growing DNA chain, effectively stalling DNA replication and leading to an accumulation of DNA damage. This triggers cell cycle arrest and apoptosis.[1]



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